molecular formula C8H10N2O B165714 (E)-N-Ethoxy-1-pyridin-4-ylmethanimine CAS No. 126527-32-0

(E)-N-Ethoxy-1-pyridin-4-ylmethanimine

Cat. No.: B165714
CAS No.: 126527-32-0
M. Wt: 150.18 g/mol
InChI Key: XXYCNHJBPIDFMZ-JXMROGBWSA-N
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Description

(E)-N-Ethoxy-1-pyridin-4-ylmethanimine is an imine derivative characterized by a pyridinyl group at position 1 and an ethoxy substituent on the nitrogen atom. Its (E)-stereochemistry arises from the spatial arrangement of substituents around the C=N bond, which significantly influences its reactivity, stability, and intermolecular interactions. The ethoxy group may enhance solubility in polar solvents compared to bulkier substituents, as seen in analogous compounds .

Properties

CAS No.

126527-32-0

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(E)-N-ethoxy-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C8H10N2O/c1-2-11-10-7-8-3-5-9-6-4-8/h3-7H,2H2,1H3/b10-7+

InChI Key

XXYCNHJBPIDFMZ-JXMROGBWSA-N

SMILES

CCON=CC1=CC=NC=C1

Isomeric SMILES

CCO/N=C/C1=CC=NC=C1

Canonical SMILES

CCON=CC1=CC=NC=C1

Synonyms

4-Pyridinecarboxaldehyde,O-ethyloxime,[C(E)]-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine (CAS: 391609-31-7) serves as a relevant structural analogue . Below is a comparative analysis:

Property (E)-N-Ethoxy-1-pyridin-4-ylmethanimine N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine
Molecular Formula C₉H₁₁N₂O (inferred) C₁₄H₁₄N₂
Molecular Weight ~163.20 g/mol (estimated) 210.27 g/mol
Substituents Ethoxy (-OCH₂CH₃) 4-Ethylphenyl (-C₆H₄CH₂CH₃)
Polarity Higher (due to ethoxy group) Lower (aromatic ethyl group)
Potential Applications Ligand in coordination chemistry Intermediate in organic synthesis

Key Differences

In contrast, the ethylphenyl group in the analogue is electron-donating, stabilizing the imine through resonance . Solubility: The ethoxy derivative is likely more soluble in polar solvents (e.g., ethanol, DMSO) compared to the hydrophobic ethylphenyl analogue.

Stereochemical Considerations :

  • The (E)-configuration in the target compound may reduce steric hindrance compared to (Z)-isomers, favoring planar geometry for π-π stacking or metal coordination. This contrasts with (Z)-N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine, where steric clashes between substituents could limit reactivity .

Synthetic Utility :

  • Ethoxy-substituted imines are often used as ligands in transition-metal catalysis (e.g., palladium-mediated cross-couplings), whereas ethylphenyl analogues may serve as intermediates in the synthesis of heterocycles or pharmaceuticals .

Computational and Experimental Tools

While direct studies on this compound are absent in the evidence, software suites like SHELX and WinGX are critical for analyzing imine derivatives. For example:

  • SHELXL : Used for refining crystal structures of imines, enabling precise determination of bond lengths and angles .
  • ORTEP for Windows : Visualizes anisotropic displacement parameters, crucial for confirming stereochemistry and thermal motion in imine crystals .

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